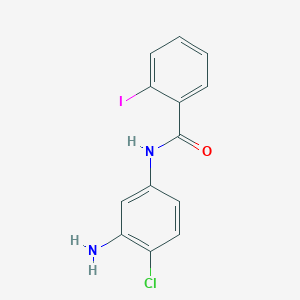

N-(3-amino-4-chlorophenyl)-2-iodobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(3-amino-4-chlorophenyl) acylamides” are compounds that can be prepared by reacting 1-chloro-2,4-diaminobenzene with at least one acyl chloride . They are useful as intermediates for producing disperse textile dyes and couplers for color photography .

Synthesis Analysis

The synthesis of “N-(3-amino-4-chlorophenyl) acylamides” involves reacting 1-chloro-2,4-diaminobenzene with an acyl chloride in the presence of an acid acceptor, in a solvent comprising at least one polar solvent . The product is then purified by crystallizing from a non-polar solvent or conducting the reaction in a mixture of at least one polar and at least one non-polar solvent .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “N-(3-amino-4-chlorophenyl) acylamides” include the reaction of 1-chloro-2,4-diaminobenzene with an acyl chloride .

Scientific Research Applications

- Researchers have synthesized N-(3-amino-4-chlorophenyl)-2-iodobenzamide derivatives and evaluated their antiviral potential . Specifically, some compounds demonstrated activity against tobacco mosaic virus (TMV). Further studies could explore their efficacy against other viruses.

- Sulfonamide derivatives, including those containing the 1,3,4-thiadiazole moiety, have been associated with antifungal activity . Investigating the antifungal potential of N-(3-amino-4-chlorophenyl)-2-iodobenzamide could provide valuable insights.

- Sulfonamide derivatives have been explored for herbicidal purposes in agriculture . Considering the compound’s structure, it might exhibit herbicidal effects, making it relevant for weed control.

- In related work, 2-alkylthio-5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazole derivatives were synthesized to inhibit tumor cell growth . Investigating the potential of N-(3-amino-4-chlorophenyl)-2-iodobenzamide in this context could be worthwhile.

- Researchers have synthesized a related compound, 4-chloro-6-(phenylamino)-1,3,5-triazin-2-yl)amino-4-(2,4 dichlorophenyl)thiazol-5-yl-diazenyl)phenyl, and performed structural and molecular docking studies on SARS-CoV-2 proteins . Similar investigations could be extended to N-(3-amino-4-chlorophenyl)-2-iodobenzamide.

- A method for iodinating salicylic acid using I2 and hydrogen peroxide has been proposed . While not directly related to N-(3-amino-4-chlorophenyl)-2-iodobenzamide, this iodination approach could inspire novel synthetic strategies.

Antiviral Activity

Antifungal Properties

Herbicidal Applications

Tumor Cell Growth Inhibition

Structural and Molecular Docking Studies

Salicylic Acid Iodination

Future Directions

properties

IUPAC Name |

N-(3-amino-4-chlorophenyl)-2-iodobenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClIN2O/c14-10-6-5-8(7-12(10)16)17-13(18)9-3-1-2-4-11(9)15/h1-7H,16H2,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFZAAYCXPOUSKP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=CC(=C(C=C2)Cl)N)I |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClIN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-amino-4-chlorophenyl)-2-iodobenzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3aS,6aR)-2,3,3a,6a-tetrahydrofuro[2,3-c]furan-4,6-dione](/img/no-structure.png)

![tert-Butyl 5-bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-c]pyridine-1-carboxylate](/img/structure/B2690299.png)

![N-(4-(methylthio)benzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2690304.png)

![Benzyl [1-hydroxy-4-(methylsulfanyl)butan-2-yl]carbamate](/img/structure/B2690305.png)

![5-((4-Isopropylphenyl)(4-methylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2690310.png)

![N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-2-(ethylthio)benzamide](/img/structure/B2690312.png)